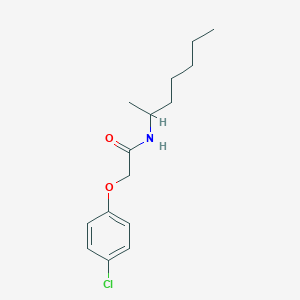
2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a heptan-2-yl substituent attached to the nitrogen atom of the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with heptan-2-amine under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group may play a role in binding to the active site of enzymes, while the heptan-2-yl substituent can influence the compound’s overall hydrophobicity and membrane permeability. These interactions can modulate the activity of the target proteins and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromophenoxy)-N-(heptan-2-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-(4-methylphenoxy)-N-(heptan-2-yl)acetamide: Contains a methyl group instead of chlorine.
2-(4-nitrophenoxy)-N-(heptan-2-yl)acetamide: Contains a nitro group instead of chlorine.
Uniqueness
2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C15H22ClNO2 |
|---|---|
Poids moléculaire |
283.79 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-heptan-2-ylacetamide |
InChI |
InChI=1S/C15H22ClNO2/c1-3-4-5-6-12(2)17-15(18)11-19-14-9-7-13(16)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) |
Clé InChI |
YODPKVHBLFCCIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NC(=O)COC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B15151279.png)

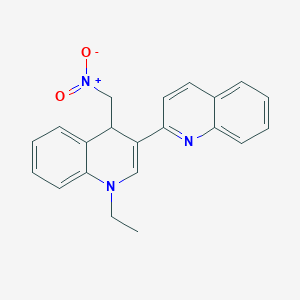
![ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15151299.png)
![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)
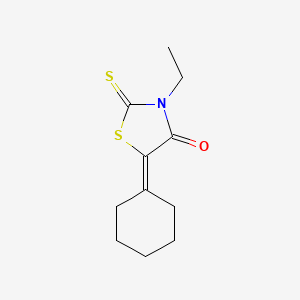
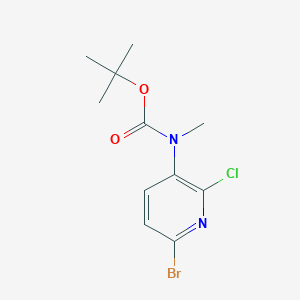
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B15151323.png)
![5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B15151345.png)
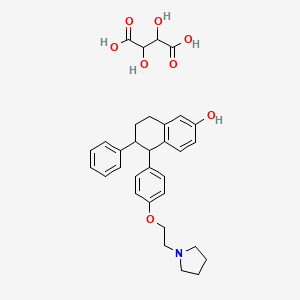
![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one](/img/structure/B15151356.png)

![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)
